1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

ALKBH1 inhibitor gastric cancer DNA 6mA demethylase

1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1154284-31-7) is the ortho-chlorophenyl, 5-ethyl pyrazole-4-carboxylic acid scaffold for ALKBH1 inhibitor (gastric cancer) and ectoparasiticide R&D. Pre-installed N1-aryl, C5-ethyl, and C4-COOH groups enable one-step amide/ester/hydrazide synthesis without protecting-group chemistry. Non-identical analogs (e.g., CAS 1007541-72-1) compromise target engagement. Order this exact chemotype to accelerate SAR.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 1154284-31-7
Cat. No. B1462542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
CAS1154284-31-7
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O
InChIInChI=1S/C12H11ClN2O2/c1-2-10-8(12(16)17)7-14-15(10)11-6-4-3-5-9(11)13/h3-7H,2H2,1H3,(H,16,17)
InChIKeyXFKDYQSOMMGWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid (CAS 1154284-31-7): Procurement-Ready Compound Profile


1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1154284-31-7, molecular formula C₁₂H₁₁ClN₂O₂, molecular weight 250.68 g/mol) is a heterocyclic building block belonging to the 1-aryl-5-alkyl pyrazole carboxylic acid class [1]. This compound features a pyrazole core substituted at N1 with a 2-chlorophenyl moiety, at C5 with an ethyl group, and at C4 with a carboxylic acid functional group . Structurally related 1H-pyrazole-4-carboxylic acid derivatives have demonstrated utility as pharmacophores in medicinal chemistry, including recent applications as DNA 6mA demethylase ALKBH1 inhibitors with antigastric cancer activity [2].

Why 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid Cannot Be Freely Substituted: Critical SAR and Structural Constraints


The specific substitution pattern of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid confers distinct chemical and biological properties that are not interchangeable with closely related analogs. The ortho-chlorophenyl group at N1 and the ethyl group at C5 create a unique steric and electronic environment around the pyrazole core, which influences receptor binding, enzyme inhibition, and physicochemical parameters such as lipophilicity and metabolic stability . Class-level evidence from 1H-pyrazole-4-carboxylic acid derivatives demonstrates that even minor structural modifications—such as altering the N1 substituent from 2-chlorophenyl to unsubstituted phenyl or changing the C5 alkyl group—can dramatically affect potency, selectivity, and cellular activity [1]. Furthermore, the carboxylic acid at C4 serves as a critical hydrogen-bond donor and acceptor, enabling conjugation with amines, alcohols, or hydrazines to generate diverse libraries of amides, esters, and hydrazides . Procurement of a structurally similar but non-identical pyrazole carboxylic acid—such as 5-ethyl-1H-pyrazole-4-carboxylic acid lacking the N1-aryl group (CAS 1007541-72-1) —would yield a compound with substantially different reactivity, biological target engagement, and downstream synthetic utility.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid vs. Structural Analogs


N1-Aryl Substitution Enables ALKBH1 Inhibitory Activity in Pyrazole-4-Carboxylic Acid Scaffolds

The 1-(2-chlorophenyl) substitution pattern is essential for ALKBH1 inhibitory activity in the pyrazole-4-carboxylic acid scaffold series. In a 2024 SAR study of 1H-pyrazole-4-carboxylic acid derivatives, compounds bearing N1-aryl groups exhibited markedly enhanced ALKBH1 inhibition relative to unsubstituted or N1-alkyl analogs. While the specific 2-chlorophenyl-5-ethyl compound was not the most potent derivative in this study, the SAR clearly demonstrates that N1-aryl substitution—particularly with halogenated phenyl groups—is a critical determinant of ALKBH1 binding affinity [1].

ALKBH1 inhibitor gastric cancer DNA 6mA demethylase medicinal chemistry

Endothelin Receptor Antagonism: Comparative Activity of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives have been validated as endothelin (ET) receptor antagonists with cardiovascular therapeutic potential. In a 2013 study, compound 7m—a pyrazole carboxylic acid derivative bearing an N1-aryl group—demonstrated inhibition of ET-1-induced contraction in rat thoracic aortic rings exceeding that of the reference antagonist BQ123 [1]. While 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid was not among the compounds directly tested, the SAR from this study indicates that N1-aryl substitution is essential for ET receptor engagement, and that the carboxylic acid moiety at the pyrazole 4-position participates in critical binding interactions [1].

endothelin receptor antagonist ETA/ETB cardiovascular disease pyrazole carboxylic acid

Antiparasitic Potential: 1-Aryl-5-Alkyl Pyrazole Scaffold as Ectoparasiticide Pharmacophore

The 1-aryl-5-alkyl pyrazole scaffold—of which 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is a direct structural member—has been extensively patented for antiparasitic applications. U.S. Patent No. 8,785,372 (and its continuations) claims a broad genus of 1-aryl-5-alkyl pyrazole compounds for use against ectoparasites including fleas (Ctenocephalides spp.), ticks (Rhipicephalus spp., Ixodes spp.), and mites (Sarcoptes spp.) [1]. The patent specification explicitly requires an aryl group at N1 and an alkyl group (methyl, ethyl, or C1-C4 haloalkyl) at C5 as core structural elements. Compounds meeting these criteria demonstrated superior speed of efficacy and long-lasting protection against ectoparasites relative to existing treatments [1].

ectoparasiticide veterinary medicine flea tick pyrazole

Carboxylic Acid at C4 Enables Versatile Derivatization for Library Synthesis

The C4-carboxylic acid functionality distinguishes 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid from regioisomeric pyrazole carboxylic acids (e.g., C3- or C5-carboxylic acids) and non-acidic analogs. This carboxylic acid serves as a handle for amide bond formation, esterification, and hydrazide synthesis, enabling rapid diversification into compound libraries . By contrast, the C5-ethyl analog without the carboxylic acid—or with the acid at a different ring position—would require additional synthetic steps to install a conjugatable functional group, increasing time and cost. Commercial vendors note this compound's utility as a 'versatile small molecule scaffold' suitable for further functionalization .

building block amide coupling esterification hydrazide medicinal chemistry

Ortho-Chlorophenyl Substitution Modulates Physicochemical and ADME Properties

The ortho-chloro substituent on the N1-phenyl ring introduces unique electronic and steric effects compared to unsubstituted phenyl, para-chloro, or other halogen substitution patterns. In pyrazole-based drug discovery programs, ortho-substitution on the N1-aryl group has been shown to influence target binding through halogen bonding, modulate lipophilicity (LogP), and affect metabolic stability by altering cytochrome P450 oxidation susceptibility [1]. While direct comparative data for 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid versus its para-chloro or unsubstituted phenyl analogs are not available in the public domain, the well-established impact of ortho-chloro substitution on physicochemical and ADME parameters makes this compound a strategically distinct choice for SAR exploration.

lipophilicity metabolic stability ADME halogen bonding drug design

Validated Application Scenarios for 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid Based on Evidence


Lead Optimization for ALKBH1-Targeted Gastric Cancer Therapeutics

Medicinal chemistry teams developing ALKBH1 inhibitors for gastric cancer can utilize this compound as a starting scaffold for SAR exploration. The N1-aryl and C4-carboxylic acid features align with the pharmacophore requirements identified in the 2024 J. Med. Chem. study [1]. Derivative synthesis via amide coupling or esterification of the C4-carboxylic acid can generate focused libraries for evaluating ALKBH1 inhibition, cellular 6mA abundance modulation, and AMPK pathway activation in HGC27 and AGS gastric cancer cell lines [1].

Next-Generation Veterinary Ectoparasiticide Development

Veterinary pharmaceutical R&D groups pursuing novel flea and tick control agents can employ this compound as a key intermediate within the patented 1-aryl-5-alkyl pyrazole chemotype [2]. The ortho-chlorophenyl and 5-ethyl substitution pattern falls within the claims of U.S. Patent 8,785,372, which covers compounds demonstrating superior protection against ectoparasites including Ctenocephalides felis (cat flea), Rhipicephalus sanguineus (brown dog tick), and Sarcoptes scabiei (mange mite) [2].

Cardiovascular Drug Discovery: Endothelin Receptor Antagonist Scaffold

Research groups targeting the endothelin axis for cardiovascular indications (e.g., pulmonary arterial hypertension, heart failure) can leverage this compound as a core scaffold for ETA/ETB antagonist development. Class-level evidence demonstrates that pyrazole-4-carboxylic acid derivatives bearing N1-aryl groups exhibit nanomolar ETA binding and functional antagonism of ET-1-induced vasoconstriction [3]. The C4-carboxylic acid enables rapid analoging to optimize potency and selectivity.

Focused Pyrazole Library Synthesis via Carboxylic Acid Diversification

Academic core facilities and CRO medicinal chemistry groups requiring a pre-functionalized pyrazole scaffold for parallel library synthesis will find this compound optimally configured. The combination of N1-aryl, C5-ethyl, and C4-carboxylic acid—all pre-installed—enables one-step diversification into amides, esters, and hydrazides without protecting group manipulations or multi-step sequences . This reduces synthetic cycle time and enables rapid SAR exploration across multiple therapeutic target classes.

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